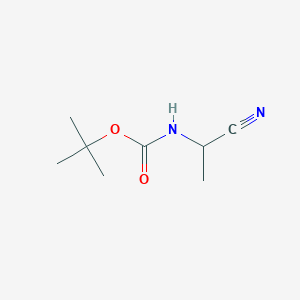

tert-butyl N-(1-cyanoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl N-(1-cyanoethyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl N-(1-cyanoethyl)carbamate. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related isomers and analogous structures to provide a thorough and practical resource. The document details its chemical and physical properties, a plausible experimental protocol for its synthesis, and expected spectroscopic data. Safety and handling precautions based on related compounds are also discussed. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a carbamate derivative containing a nitrile functional group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a potentially useful building block in organic synthesis, particularly in the preparation of modified amino acids and other nitrogen-containing compounds. The cyano group can be further transformed into other functional groups such as amines, carboxylic acids, or amides, making this molecule a versatile intermediate.

It is crucial to distinguish this compound from its structural isomer, tert-butyl N-(2-cyanoethyl)carbamate, as their chemical reactivity and physical properties are expected to differ. This guide focuses specifically on the 1-cyanoethyl isomer.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in the public domain. The following table summarizes key chemical identifiers and predicted or analogous physical properties. For comparison, data for the related compound tert-butyl N-(1-cyano-1-methylethyl)carbamate is also included.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Boc-1-amino-1-cyanoethane | - |

| CAS Number | 100927-09-1 ((R)-enantiomer) | BLDpharm |

| Molecular Formula | C₈H₁₄N₂O₂ | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

Comparative Data for tert-butyl N-(1-cyano-1-methylethyl)carbamate:

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₂ | PubChem |

| Molecular Weight | 184.24 g/mol | PubChem |

Synthesis

A plausible and common method for the synthesis of this compound is the Boc-protection of the corresponding amine, 1-amino-1-cyanoethane. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-amino-1-cyanoethane (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 1-amino-1-cyanoethane (1.0 eq) in dichloromethane (or THF) at 0 °C, add triethylamine (1.1 eq) (or an aqueous solution of sodium bicarbonate).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Synthesis Workflow Diagram

An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate

CAS Number: 141041-80-7

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a versatile building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, applications, and safety information.

Chemical Properties and Data

This compound is a white to off-white solid, characterized as a versatile small molecule scaffold.[1] Its structure incorporates a Boc-protected amine and a nitrile group, making it a valuable intermediate for the synthesis of non-canonical amino acids and subsequent incorporation into peptides.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 141041-80-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 91-93 °C |

| Appearance | White to off-white powder |

| IUPAC Name | tert-butyl (1-cyanoethyl)carbamate |

| SMILES | CC(C#N)NC(=O)OC(C)(C)C |

| InChI Key | RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Synthesis

The primary synthetic route to this compound and other N-protected α-aminonitriles is the Strecker synthesis.[2][3] This reaction involves the three-component condensation of an aldehyde, an amine (or ammonia), and a cyanide source.[4]

Experimental Protocol: Modified Strecker Synthesis

This protocol is based on the general principles of the Strecker reaction for the synthesis of N-Boc-protected α-aminonitriles.

Materials:

-

Acetaldehyde

-

tert-Butyl carbamate

-

Trimethylsilyl cyanide (TMSCN)

-

Catalyst (e.g., a Lewis acid or an organocatalyst)

-

Anhydrous solvent (e.g., dichloromethane, methanol)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl carbamate (1 equivalent) in the anhydrous solvent.

-

Add the catalyst according to literature recommendations for the specific catalyst chosen.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetaldehyde (1 equivalent) to the stirred solution.

-

After a short stirring period (e.g., 15-30 minutes), add trimethylsilyl cyanide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours to overnight).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in Drug Development

This compound serves as a key precursor for the synthesis of non-natural amino acids, which are of significant interest in drug design and development. The incorporation of these modified amino acids into peptides can enhance their therapeutic properties.

Synthesis of a Non-Canonical Amino Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a protected form of α-aminobutyric acid.

Diagram 2: Workflow for Peptide Synthesis Application

References

Technical Guide: tert-Butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of non-canonical amino acids and other nitrogen-containing compounds. This document details its chemical properties, a representative synthetic protocol, and its structural representation.

Core Compound Properties

This compound is a carbamate-protected aminonitrile. The tert-butoxycarbonyl (Boc) protecting group is of significant utility in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 141041-80-7 | [1] |

| SMILES | CC(C#N)NC(=O)OC(C)(C)C | [1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed literature. However, its synthesis can be achieved through a modified Strecker reaction, a well-established method for the preparation of α-aminonitriles. This three-component reaction involves an aldehyde, an amine (or its protected form), and a cyanide source.

Representative Experimental Protocol: Modified Strecker Reaction

This protocol is a representative example for the synthesis of N-Boc protected α-aminonitriles and is adapted for the specific target compound.

Materials:

-

Acetaldehyde

-

tert-Butyl carbamate

-

Potassium cyanide (KCN)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 equivalent) in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add acetaldehyde (1.1 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Cyanide Addition: In a separate flask, carefully prepare a solution of potassium cyanide (1.2 equivalents) in a minimal amount of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols. Slowly add the aqueous KCN solution to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visual Representations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthetic Pathway: Modified Strecker Reaction

Caption: General synthetic scheme for this compound.

References

An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate and its Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analog, tert-butyl N-(cyanomethyl)carbamate, to provide representative insights into its chemical properties, spectroscopic signature, and synthetic pathways.

Core Compound Identification

While detailed experimental data for this compound is not widely available, its fundamental chemical identifiers have been established.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 141041-80-7[1] |

| Molecular Formula | C₈H₁₄N₂O₂[1] |

| Molecular Weight | 170.21 g/mol [1] |

| SMILES | CC(C#N)NC(=O)OC(C)(C)C[1] |

Representative Analog: tert-butyl N-(cyanomethyl)carbamate

To provide a detailed technical overview, this guide will focus on the structural analog, tert-butyl N-(cyanomethyl)carbamate. This compound shares the core tert-butoxycarbonyl (Boc)-protected aminonitrile functional group and serves as an excellent proxy for understanding the chemical behavior and characteristics of the target molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of tert-butyl N-(cyanomethyl)carbamate.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(cyanomethyl)carbamate | [2] |

| CAS Number | 85363-04-8 | [2] |

| Molecular Formula | C₇H₁₂N₂O₂ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| XLogP3-AA | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the key spectroscopic features of tert-butyl N-(cyanomethyl)carbamate.

Mass Spectrometry

| Ion/Adduct | Predicted m/z |

| [M+H]⁺ | 157.09715 |

| [M+Na]⁺ | 179.07909 |

| [M+K]⁺ | 195.05303 |

| [M-H]⁻ | 155.08259 |

| Data sourced from PubChem CID 545844.[2] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H Stretch |

| ~2980 | C-H Stretch (aliphatic) |

| ~2260 | C≡N Stretch (nitrile) |

| ~1715 | C=O Stretch (carbamate) |

| ~1520 | N-H Bend |

| ~1160 | C-O Stretch |

| Data interpretation based on typical functional group frequencies and available spectra on PubChem.[2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | N-H |

| 4.2 | d | 2H | -CH₂- |

| 1.5 | s | 9H | -C(CH₃)₃ |

| Predicted chemical shifts and multiplicities based on the structure and available data on PubChem.[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~116 | C≡N (nitrile) |

| ~82 | -C(CH₃)₃ |

| ~30 | -CH₂- |

| ~28 | -C(CH₃)₃ |

| Predicted chemical shifts based on the structure and available data on PubChem.[2] |

Experimental Protocols

The synthesis of this compound and its analogs typically involves the protection of an amino group and the introduction of a nitrile functionality. A common and versatile method for the synthesis of N-Boc-protected α-aminonitriles is a modified Strecker reaction.[4][5][6]

General Synthesis of N-Boc-α-Aminonitriles via Strecker Reaction

This protocol describes a general one-pot, three-component reaction to synthesize N-Boc-protected α-aminonitriles.

Materials:

-

Aldehyde (e.g., acetaldehyde for the synthesis of the target molecule)

-

Trimethylsilyl cyanide (TMSCN)

-

Catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

To a solution of the aldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in the anhydrous solvent, add the catalyst (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-α-aminonitrile.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-Boc-α-aminonitrile.

Caption: General workflow for the synthesis of this compound.

Strecker Reaction Mechanism

The core of the synthesis is the Strecker reaction. The following diagram outlines the key steps in this multi-component reaction.

Caption: Simplified mechanism of the Strecker synthesis for N-Boc-α-aminonitriles.

Applications in Drug Development

N-Boc-protected α-aminonitriles are valuable intermediates in medicinal chemistry and drug development.[9] Their utility stems from several key features:

-

Precursors to Non-natural Amino Acids: The nitrile group can be hydrolyzed to a carboxylic acid, providing access to a wide range of non-natural α-amino acids. These are incorporated into peptides to enhance their stability, conformational properties, and biological activity.

-

Peptide Synthesis: The Boc-protected amine allows for their use in standard solid-phase or solution-phase peptide synthesis.[9]

-

Bioisosteric Replacements: The aminonitrile moiety can serve as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic or pharmacodynamic properties.

-

Scaffolds for Heterocyclic Synthesis: The dual functionality of aminonitriles makes them versatile starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug classes.

References

- 1. This compound | 141041-80-7 | RFA04180 [biosynth.com]

- 2. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]

- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(1-cyanoethyl)carbamate, a valuable building block in organic and medicinal chemistry. The presence of a Boc-protected amine and a nitrile functionality within the same molecule makes it a versatile intermediate for the synthesis of various nitrogen-containing compounds, including non-natural amino acids and heterocyclic scaffolds of interest in drug discovery.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the protection of the amino group of 2-aminopropanenitrile with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a standard procedure for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto a primary amine.

The reaction proceeds via nucleophilic attack of the amino group of 2-aminopropanenitrile on one of the carbonyl carbons of Boc-anhydride. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carbamate product, with the release of tert-butanol and carbon dioxide as byproducts. The choice of base is crucial to neutralize the in-situ formed carbonic acid mono-tert-butyl ester and to facilitate the reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Aminopropanenitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminopropanenitrile (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.

-

Cool the mixture to 0 °C in an ice bath.

-

To the cooled and stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic methods. The following tables summarize the key physical properties and the expected spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Expected to be a white solid or a colorless oil |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on its chemical structure and comparison with similar N-Boc protected aminonitriles.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 5.0-5.2 (br s, 1H, NH), 4.5-4.7 (m, 1H, CH-CN), 1.5-1.6 (d, 3H, CH₃-CH), 1.4-1.5 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR (CDCl₃) | δ 154-156 (C=O), 118-120 (C≡N), 80-82 (C(CH₃)₃), 40-42 (CH-CN), 28-29 (C(CH₃)₃), 19-21 (CH₃-CH) ppm. |

| IR Spectroscopy | ν ~3350 (N-H stretch), ~2980 (C-H stretch, sp³), ~2250 (C≡N stretch), ~1710 (C=O stretch, carbamate), ~1520 (N-H bend) cm⁻¹. |

| Mass Spectrometry | Expected [M+H]⁺ = 171.1134 |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide on the Solubility of tert-butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-(1-cyanoethyl)carbamate. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols for its determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction

This compound is a carbamate derivative that serves as a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule, widely employed in the synthesis of peptides and other complex organic molecules due to its stability under various conditions and its facile removal under acidic conditions. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable synthetic routes.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a structured template for recording such data. Researchers are encouraged to populate this table using the experimental protocols detailed in Section 3 of this guide.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Notes |

| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Methanol | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile | C₂H₃N | 5.8 | To be determined | |

| N,N-Dimethylformamide | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| Tetrahydrofuran | C₄H₈O | 4.0 | To be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of organic solvents

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

Navigating the Stability Landscape of tert-butyl N-(1-cyanoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the stability profile of any given molecule is paramount. This in-depth technical guide provides a comprehensive overview of the stability of tert-butyl N-(1-cyanoethyl)carbamate, a key intermediate in various synthetic pathways. This document outlines its anticipated degradation pathways, presents a structured summary of potential stability data under forced degradation conditions, and details the experimental protocols necessary for robust stability testing. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and manage the stability challenges associated with this compound.

Core Stability Profile

This compound, like many molecules featuring a tert-butoxycarbonyl (Boc) protecting group, exhibits characteristic stability and lability under specific conditions. The primary point of vulnerability in the molecule is the carbamate linkage, which is susceptible to cleavage under acidic conditions. The cyanoethyl group may also be subject to hydrolysis under strong acidic or basic conditions, although this is generally a slower process. The overall stability is a function of pH, temperature, and exposure to oxidative and photolytic stress.

Quantitative Stability Data Summary

While specific, publicly available quantitative stability data for this compound is limited, the following tables present a hypothetical yet chemically reasonable summary of expected outcomes from forced degradation studies. These tables are designed to provide a comparative overview of the compound's stability under various stress conditions.

Table 1: Hydrolytic Stability of this compound

| Condition | Time (hours) | Assay (%) | Major Degradants |

| 0.1 M HCl (aq) | 24 | 15.2 | tert-Butanol, 2-Aminopropanenitrile |

| pH 4.5 Buffer | 72 | 92.8 | Minor degradation |

| Purified Water | 72 | 98.5 | Negligible degradation |

| pH 9.0 Buffer | 72 | 95.1 | Minor degradation |

| 0.1 M NaOH (aq) | 24 | 88.3 | 2-(tert-butoxycarbonylamino)propanamide |

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

| Condition | Time (hours) | Assay (%) | Major Degradants |

| 3% H₂O₂ | 24 | 85.7 | Oxidized impurities |

| 60°C (Solid State) | 72 | 97.2 | Minor thermolytic products |

| Photostability (ICH Q1B) | 24 | 96.5 | Minor photolytic products |

Degradation Pathways and Mechanisms

The degradation of this compound is anticipated to proceed through several key pathways, primarily dictated by the reaction conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene or tert-butanol. This results in the formation of an unstable carbamic acid intermediate which rapidly decarboxylates to yield 2-aminopropanenitrile.

Caption: Acid-catalyzed degradation pathway.

Base-Mediated Degradation

In the presence of a strong base, the cyano group can undergo hydrolysis to form a carboxamide, yielding 2-(tert-butoxycarbonylamino)propanamide. The Boc group itself is generally stable under basic conditions.[1]

Caption: Base-mediated nitrile hydrolysis.

Experimental Protocols

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on established principles for stability testing.[2]

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Forced Degradation (Stress) Studies

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute with the mobile phase to the working concentration.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute with the mobile phase to the working concentration.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase to the working concentration.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in a stability chamber at 60°C for 72 hours.

-

After the specified time, dissolve the sample in the solvent to prepare a working solution.

-

-

Photostability Testing:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

After exposure, dissolve both the exposed and control samples to prepare working solutions.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[3][4]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of the compound (typically around 210-220 nm for carbamates).

-

Injection Volume: 10 µL.

Caption: Experimental workflow for stability testing.

Conclusion

This technical guide provides a foundational understanding of the stability profile of this compound. The anticipated degradation pathways are centered around the lability of the Boc group in acidic media and potential hydrolysis of the nitrile functionality under strong basic conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these pathways and quantify the stability of the molecule. A thorough execution of these studies, employing a validated stability-indicating HPLC method, is essential for ensuring the quality, safety, and efficacy of any downstream applications of this important chemical intermediate.

References

Navigating the Uncharted: A Technical Guide to the Safety and Handling of tert-Butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive safety and toxicological data for tert-butyl N-(1-cyanoethyl)carbamate (CAS No. 141041-80-7) is limited. This guide has been compiled using information from structurally similar compounds, namely tert-butyl N-(1-cyano-1-methylethyl)carbamate and the parent compound tert-butyl carbamate. All safety precautions and handling procedures outlined below should be implemented with the understanding that they represent best practices based on available data for analogous compounds and may not fully encompass all potential hazards of the target molecule. Researchers are strongly advised to conduct a thorough risk assessment before handling this compound.

Executive Summary

This technical guide provides an in-depth overview of the known and extrapolated safety and handling information for this compound. Due to the scarcity of specific data for this compound, this document relies on information from structurally related molecules to provide guidance on physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and handling and storage protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound with the utmost caution and to implement appropriate safety measures in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its close structural analogs. It is critical to note that much of this data is for related compounds and should be used as a reference for assessing potential hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source (Compound) |

| Molecular Formula | C₈H₁₄N₂O₂ | Biosynth (this compound)[1] |

| Molecular Weight | 170.21 g/mol | Biosynth (this compound)[1] |

| Appearance | White to slightly yellow crystalline solid (Assumed) | Inferred from tert-butyl carbamate |

| Melting Point | 105-108 °C | ChemicalBook (tert-butyl carbamate)[2] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | ChemicalBook (tert-butyl carbamate)[2] |

Table 2: Hazard Identification and GHS Classification

The following data is for the structurally similar compound tert-butyl N-(1-cyano-1-methylethyl)carbamate and should be considered indicative of the potential hazards of this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal |

| Warning | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation |

| Warning | H332: Harmful if inhaled[3] |

| Specific Target Organ Toxicity |

| Warning | H335: May cause respiratory irritation[3] |

Personal Protective Equipment (PPE)

Based on the potential hazards identified from analogous compounds, the following personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To prevent inhalation of harmful dust or vapors. |

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize the risk of exposure.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Procedure: When transferring the solid, use a spatula and avoid creating dust. For solutions, use appropriate glassware and transfer techniques to prevent spills.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Experimental Protocols and Workflows

Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Conclusion

While this compound presents a valuable building block for drug discovery and development, the lack of comprehensive safety data necessitates a highly cautious approach to its handling. By adhering to the guidelines presented in this technical guide, which are based on the best available information for structurally similar compounds, researchers can mitigate the potential risks associated with this compound. It is imperative that all handling activities are conducted within a well-ventilated chemical fume hood, with appropriate personal protective equipment, and with a clear understanding of the emergency procedures. As more data becomes available for this specific compound, this guide should be updated to reflect the most current safety and handling information.

References

Unveiling the Potential of tert-Butyl N-(1-cyanoethyl)carbamate: A Technical Guide to a Versatile Synthetic Building Block

For Immediate Release

A comprehensive technical guide exploring the synthesis, chemical properties, and potential pharmacological significance of tert-butyl N-(1-cyanoethyl)carbamate. This document serves as a resource for researchers, scientists, and drug development professionals interested in the application of carbamate and α-aminonitrile moieties in medicinal chemistry.

Introduction

While direct biological studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring both a tert-butyl carbamate group and an α-aminonitrile moiety, suggests a rich potential for biological activity. This technical guide provides an in-depth analysis of these constituent functional groups, offering a predictive framework for the compound's possible mechanisms of action and its utility as a scaffold in drug discovery. The tert-butyl carbamate group is a well-established pharmacophore and a critical protecting group in organic synthesis, while α-aminonitriles are recognized as versatile synthetic intermediates and are present in various biologically active compounds. [1][2]

Chemical Properties and Synthesis

This compound is a derivative of carbamic acid. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its ease of removal under acidic conditions. [2][3]The synthesis of related tert-butyl carbamates can be achieved through several methods, including the reaction of an amine with di-tert-butyl dicarbonate or the palladium-catalyzed cross-coupling of tert-butyl carbamate with aryl halides. [2]The synthesis of α-aminonitriles is often accomplished through the Strecker reaction, which involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source. [4][5] A plausible synthetic route to this compound would involve a variation of the Strecker synthesis, reacting acetaldehyde, ammonia (or an ammonia equivalent), and a cyanide source, followed by the protection of the resulting α-aminoacetonitrile with a Boc group.

Table 1: Physicochemical Properties of Related Carbamates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 105-108 | |

| tert-butyl N-(1-cyano-1-methylethyl)carbamate | C₉H₁₆N₂O₂ | 184.24 | Not available | [6] |

Potential Mechanisms of Action Based on Structural Analogs

The predicted biological activity of this compound is derived from the known pharmacological roles of its core functional groups.

The Carbamate Moiety: A Versatile Pharmacophore

The carbamate group is a key structural feature in numerous approved therapeutic agents. [7][8][9]Its presence can significantly influence a molecule's biological activity, stability, and pharmacokinetic properties. [7]Carbamate derivatives have demonstrated a wide array of pharmacological activities:

-

Anticancer Activity: Several carbamate-containing compounds exhibit potent antitumor properties. [9]* Antimicrobial and Antifungal Activity: The carbamate moiety is found in various antimicrobial and antifungal agents. [9][10]* Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes. For instance, some carbamate insecticides function by inhibiting acetylcholinesterase, and this property has been repurposed in drugs for Alzheimer's disease (e.g., rivastigmine). [11][12] The mechanism by which the carbamate group exerts its effect often depends on its hydrolysis, which can release an alcohol and a carbamic acid that subsequently decomposes to an amine and carbon dioxide. [7]

The α-Aminonitrile Moiety: A Gateway to Bioactivity

α-Aminonitriles are not only valuable synthetic intermediates for the preparation of amino acids and heterocyclic compounds but also exhibit intrinsic biological activities. [1][13]Compounds containing the α-aminonitrile scaffold have been reported to possess:

-

Anticancer Properties: Certain α-aminonitrile derivatives have shown efficacy as anticancer agents. [1]* Antiviral and Antibacterial Effects: This structural motif is present in molecules with demonstrated antiviral and antibacterial activities. [1][14]* Protease Inhibition: α-Amidoacetonitrile derivatives have been identified as potent and selective protease inhibitors. [13] The reactivity of the nitrile group and the stereochemistry at the α-carbon are crucial for the biological activity of these compounds.

Experimental Protocols for Synthesis of Related Structures

General Procedure for N-Boc Protection of an Amine

This protocol describes the general method for introducing a Boc protecting group to an amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Sodium bicarbonate)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

General Procedure for the Strecker Synthesis of α-Aminonitriles

This protocol outlines the one-pot synthesis of an α-aminonitrile from an aldehyde, an amine, and a cyanide source. [4] Materials:

-

Aldehyde or Ketone

-

Amine

-

Trimethylsilyl cyanide (TMSCN) or other cyanide source

-

Catalyst (optional, e.g., a Lewis acid)

-

Solvent (e.g., Methanol, Water)

Procedure:

-

Combine the aldehyde or ketone and the amine in the solvent.

-

Stir the mixture to form the corresponding imine.

-

Add the cyanide source to the reaction mixture.

-

If a catalyst is used, add it at this stage.

-

Stir the reaction at the appropriate temperature until the reaction is complete, as monitored by TLC.

-

Work up the reaction by quenching with a suitable reagent and extracting the product.

-

Purify the resulting α-aminonitrile by crystallization or chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic logic for obtaining Boc-protected α-aminonitriles.

Caption: General workflow for the synthesis of Boc-protected α-aminonitriles.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery, primarily due to the established biological activities of its constituent carbamate and α-aminonitrile functionalities. While direct experimental data on this specific compound is lacking, this guide provides a robust framework for predicting its potential mechanism of action. By leveraging the known pharmacology of structurally related compounds, researchers can design and synthesize novel derivatives of this compound for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Spectroscopic and Synthetic Profile of tert-butyl N-(1-cyanoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for tert-butyl N-(1-cyanoethyl)carbamate (CAS No. 141041-80-7). Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 | Quartet | 1H | -CH(CN)- |

| ~4.8 | Broad Singlet | 1H | -NH- |

| ~1.5 | Doublet | 3H | -CH(CH ₃)- |

| 1.48 | Singlet | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Carbonyl Carbon (-C =O) |

| ~120 | Nitrile Carbon (-C N) |

| ~81 | Quaternary Carbon (-C (CH₃)₃) |

| ~45 | Methine Carbon (-C H(CN)-) |

| ~28 | tert-butyl Methyl Carbons (-C(C H₃)₃) |

| ~20 | Methyl Carbon (-CH(C H₃)-) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 | N-H | Stretch |

| ~2980 | C-H (sp³) | Stretch |

| ~2240 | C≡N | Stretch |

| ~1710 | C=O | Stretch |

| ~1520 | N-H | Bend |

| ~1160 | C-O | Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 171 | [M+H]⁺ |

| 115 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 101 | [M - C₄H₉O]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible and commonly employed method for the synthesis of N-Boc protected α-aminonitriles is the Strecker synthesis followed by Boc protection.

Proposed Synthesis of this compound

This synthesis can be envisioned as a two-step process starting from acetaldehyde.

Step 1: Synthesis of 2-aminopropanenitrile (Alanine Nitrile)

-

To a solution of acetaldehyde in a suitable solvent (e.g., aqueous ammonia or an alcoholic solution of ammonia), add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture for a specified period, allowing for the formation of the α-aminonitrile.

-

Upon completion, the reaction is typically worked up by extraction with an organic solvent.

-

The crude 2-aminopropanenitrile is then purified, for example, by distillation under reduced pressure.

Step 2: N-Boc Protection of 2-aminopropanenitrile

-

Dissolve the purified 2-aminopropanenitrile in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by a suitable technique (e.g., thin-layer chromatography) until completion.

-

Upon completion, the reaction mixture is washed with aqueous solutions (e.g., dilute acid, brine) to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key steps.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical relationship of the key stages in the proposed synthesis.

Navigating the Synthesis and Potential of tert-Butyl N-(1-cyanoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Despite its potential as a building block in the design of novel therapeutics, publicly available data on this specific compound is notably scarce. This document consolidates the available information and presents a plausible synthetic pathway based on established chemical principles. The guide also explores its potential applications in drug development, drawing parallels with structurally related compounds.

Introduction

This compound (CAS No. 141041-80-7) is an N-Boc protected aminonitrile. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions. The α-aminonitrile moiety is a versatile functional group, serving as a precursor to α-amino acids and various heterocyclic compounds. The combination of these two features in this compound suggests its utility as a valuable intermediate for the synthesis of non-canonical amino acids and other complex nitrogen-containing molecules relevant to drug discovery.

Physicochemical Properties

While detailed experimental data is limited in the scientific literature, the fundamental properties of this compound can be summarized as follows:

| Property | Value |

| CAS Number | 141041-80-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| SMILES | CC(C#N)NC(=O)OC(C)(C)C |

Proposed Synthesis: A Modified Strecker Approach

General Reaction Scheme

The proposed synthesis involves the one-pot reaction of acetaldehyde, a cyanide source (such as potassium cyanide), and a source of the Boc-protected amine functionality.

Caption: Proposed Strecker-type synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on general principles of organic synthesis for related molecules and has not been experimentally validated from cited literature for this specific compound.

Materials:

-

Acetaldehyde

-

Potassium Cyanide (KCN)

-

tert-Butyl carbamate

-

Methanol

-

Water

-

Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of tert-butyl carbamate (1 equivalent) in a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Potassium cyanide (1.1 equivalents) is added portion-wise, ensuring the temperature remains low.

-

A solution of acetaldehyde (1 equivalent) in methanol is added dropwise to the reaction mixture.

-

A catalytic amount of acetic acid is added.

-

The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel.

Potential Applications in Drug Development

While no specific applications for this compound have been documented, its structural motifs suggest several potential uses in medicinal chemistry and drug development.

Synthesis of Novel α-Amino Acids

The primary utility of this compound would likely be as a precursor to N-Boc-protected α-aminobutyric acid and its derivatives. Hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid. These non-proteinogenic amino acids are of significant interest as building blocks for peptidomimetics and other bioactive molecules.

Caption: Potential synthetic utility workflow.

Scaffolding for Heterocyclic Synthesis

The nitrile and carbamate functionalities can participate in various cyclization reactions, making this compound a potential starting material for the synthesis of diverse heterocyclic scaffolds. These scaffolds are often privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for organic synthesis and medicinal chemistry. While a comprehensive body of literature detailing its synthesis and applications is currently lacking, its structure suggests a straightforward synthesis via a modified Strecker reaction. Its potential as a precursor to non-canonical amino acids and heterocyclic systems warrants further investigation by researchers in the field of drug development. The hypothetical synthetic protocol and outlined potential applications provided in this guide aim to serve as a foundational resource to stimulate further research into this promising molecule.

discovery and history of tert-butyl N-(1-cyanoethyl)carbamate

An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a nitrile group and a Boc-protected amine, rendering it a useful building block for the introduction of a protected aminonitrile moiety in more complex molecular architectures. This guide provides a comprehensive overview of its history, synthesis, and key chemical properties, including detailed experimental protocols and data presented for clarity and reproducibility.

Introduction and Historical Context

The development of this compound is intrinsically linked to the advent and widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. While a singular "discovery" paper for this specific molecule is not readily identifiable in the literature, its synthesis and utility are a direct consequence of the pioneering work on amine protection. The Boc group, renowned for its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions, became a cornerstone of peptide synthesis and modern medicinal chemistry.

The logical and straightforward synthesis of this compound involves the reaction of 2-aminopropionitrile with di-tert-butyl dicarbonate ((Boc)₂O). This method is a standard and widely practiced procedure for the N-Boc protection of primary and secondary amines. The availability of both the starting amine and the protecting agent has made this compound a readily accessible intermediate for researchers. Its application in drug discovery is significant, as the cyano group can serve as a precursor to other functional groups or as a key pharmacophoric element.

Synthesis and Mechanism

The most common and efficient method for the preparation of this compound is the N-Boc protection of 2-aminopropionitrile using di-tert-butyl dicarbonate.

General Reaction Scheme

Synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

Reaction mechanism workflow.

Experimental Protocol

The following is a typical experimental procedure for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specification |

| 2-Aminopropionitrile | ≥98% purity |

| Di-tert-butyl dicarbonate | ≥99% purity |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Round-bottom flask | Appropriate size with magnetic stirrer bar |

| Magnetic stirrer/hotplate | Standard laboratory grade |

| Separation funnel | Appropriate size |

| Rotary evaporator | Standard laboratory grade |

| Thin Layer Chromatography (TLC) | Silica gel plates with fluorescent indicator |

Procedure

-

To a solution of 2-aminopropionitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.1 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data

| Parameter | Value |

| CAS Number | 141041-80-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, typically a low-melting solid |

| Typical Yield | 85-95% |

| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H), 1.50 (d, 3H), 4.50 (m, 1H), 5.10 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.0, 28.3, 41.5, 80.5, 120.0, 155.0 |

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. The presence of both a protected amine and a nitrile group allows for sequential and selective chemical transformations.

-

Synthesis of Chiral Amines: The nitrile group can be reduced to a primary amine, and subsequent deprotection of the Boc group can yield a diamine. The chirality at the carbon bearing the cyano group makes it a precursor for enantiomerically pure compounds.

-

Heterocyclic Synthesis: The nitrile functionality can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in drug molecules.

-

Peptidomimetics: The aminonitrile moiety can be incorporated into peptide-like structures to create peptidomimetics with improved stability and pharmacokinetic properties.

Applications in drug development.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the eyes, skin, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex and biologically active molecules. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.

An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(1-cyanoethyl)carbamate is a synthetic organic compound of significant interest in the fields of medicinal chemistry and drug development. As a protected α-aminonitrile, it serves as a versatile building block for the synthesis of non-natural amino acids and their subsequent incorporation into peptides and other complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an invaluable tool in multistep organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

IUPAC Name: this compound

Synonyms:

-

N-Boc-1-amino-1-cyanoethane

-

(1-Cyanoethyl)carbamic acid tert-butyl ester

-

tert-butyl (1-cyanoethyl)carbamate

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | N/A |

| Molecular Weight | 170.21 g/mol | N/A |

| CAS Number | 141041-80-7 | N/A |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through the Boc protection of 1-amino-1-cyanoethane. A general and efficient method for the N-tert-butoxycarbonylation of amines utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: N-Boc Protection of 1-amino-1-cyanoethane

Materials:

-

1-amino-1-cyanoethane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-amino-1-cyanoethane (1.0 equivalent) in dichloromethane.

-

To the stirred solution, add triethylamine (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of α-amino acids that are not found in nature. The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc group can be subsequently removed to yield the free amino acid. These non-natural amino acids are crucial for the development of novel peptides with enhanced biological activity and stability.

Experimental Protocol: Hydrolysis to N-Boc-α-aminopropionic acid

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or a strong base like sodium hydroxide (NaOH)

-

Suitable solvent (e.g., water, dioxane)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add concentrated hydrochloric acid or a solution of a strong base.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If acidic hydrolysis was performed, neutralize the excess acid carefully with a base. If basic hydrolysis was performed, acidify the mixture to protonate the carboxylate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-α-aminopropionic acid by crystallization or column chromatography.

Methodological & Application

Application Notes and Protocols for tert-butyl N-(1-cyanoethyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of tert-butyl N-(1-cyanoethyl)carbamate as a precursor for the synthesis of N-Boc-L-alanine, a crucial building block in peptide synthesis. This document outlines a two-stage process: the hydrolysis of the nitrile precursor to yield N-Boc-L-alanine and its subsequent incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for both stages are presented, along with quantitative data and workflow diagrams to facilitate reproducible and efficient peptide synthesis.

Introduction

In the field of peptide synthesis, the precise incorporation of natural and non-canonical amino acids is fundamental to the design of novel therapeutics, research tools, and biomaterials. This compound serves as a valuable and readily available precursor to N-Boc-L-alanine, one of the proteinogenic amino acids. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group that can be readily removed under acidic conditions.[1]